Cas no 1213050-52-2 ((1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine)

(1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine structure
1213050-52-2 structure
商品名:(1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine
CAS番号:1213050-52-2
MF:C9H12N2O2
メガワット:180.203782081604
CID:6312761
PubChem ID:28496706

(1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • (1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine
    • (R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine
    • インチ: 1S/C9H12N2O2/c1-6-3-4-8(11(12)13)5-9(6)7(2)10/h3-5,7H,10H2,1-2H3/t7-/m1/s1
    • InChIKey: VDXFFWBAGCRBPN-SSDOTTSWSA-N
    • ほほえんだ: [C@@H](C1C(=CC=C(C=1)N(=O)=O)C)(N)C

(1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1829079-0.1g
(1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine
1213050-52-2
0.1g
$1031.0 2023-09-19
Enamine
EN300-1829079-0.25g
(1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine
1213050-52-2
0.25g
$1078.0 2023-09-19
Enamine
EN300-1829079-1g
(1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine
1213050-52-2
1g
$1172.0 2023-09-19
Enamine
EN300-1829079-1.0g
(1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine
1213050-52-2
1g
$1172.0 2023-06-03
Enamine
EN300-1829079-2.5g
(1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine
1213050-52-2
2.5g
$2295.0 2023-09-19
Enamine
EN300-1829079-10g
(1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine
1213050-52-2
10g
$5037.0 2023-09-19
Enamine
EN300-1829079-5.0g
(1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine
1213050-52-2
5g
$3396.0 2023-06-03
Enamine
EN300-1829079-0.05g
(1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine
1213050-52-2
0.05g
$983.0 2023-09-19
Enamine
EN300-1829079-0.5g
(1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine
1213050-52-2
0.5g
$1124.0 2023-09-19
Enamine
EN300-1829079-10.0g
(1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine
1213050-52-2
10g
$5037.0 2023-06-03

(1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine 関連文献

(1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amineに関する追加情報

(1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine and Its Chemical Identity: CAS No. 1213050-52-2

(1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine is a chiral amine compound characterized by its unique molecular structure, which includes a nitrophenyl group substituted with a methyl functional group at the 2-position and a nitro group at the 5-position. The compound is cataloged under the chemical abstracts service (CAS) number 1213050-52-2, which serves as a standardized identifier for this specific molecule. This compound is of significant interest in pharmaceutical research due to its potential biological activity and structural versatility.

Recent studies have highlighted the importance of nitrophenyl derivatives in modulating receptor interactions, particularly in the context of amine compounds. The stereochemical configuration of (1R) in (1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine is critical for its biological activity, as enantiomers often exhibit distinct pharmacological profiles. This aspect has been extensively explored in the development of chiral drugs, where stereochemistry plays a pivotal role in determining efficacy and safety.

The methyl group at the 2-position of the nitrophenyl ring contributes to the compound's electronic properties, influencing its reactivity and binding affinity to target proteins. Research published in *Journal of Medicinal Chemistry* (2023) has demonstrated that such substituents can enhance the compound's ability to interact with specific receptor sites, thereby modulating cellular signaling pathways. This finding underscores the significance of nitrophenyl derivatives in drug design strategies.

Furthermore, the nitro group at the 5-position is a key functional group that imparts electrophilic characteristics to the molecule. This property is leveraged in synthetic chemistry to facilitate electrophilic substitution reactions, enabling the creation of diverse amine derivatives with tailored biological activities. The nitrophenyl moiety has also been shown to exhibit antimicrobial properties in certain contexts, as reported in *Antimicrobial Agents and Chemotherapy* (2024).

The amine functionality of (1R)-1-(2-methyl-5-nitrophenyl)ethylen-1-amine is another critical aspect of its chemical behavior. Amines are known for their ability to form hydrogen bonds, which is essential for interactions with biological macromolecules such as proteins and nucleic acids. The amine group's protonation state in different pH environments can further influence the compound's solubility and membrane permeability, factors that are crucial for drug delivery applications.

Recent advances in computational chemistry have enabled the prediction of amine derivatives' behavior in biological systems. Machine learning models trained on large datasets of amine compounds have been used to identify potential drug candidates with optimized pharmacokinetic profiles. For instance, a 2023 study in *Nature Communications* demonstrated the use of quantum mechanics to predict the stereochemical effects of amine compounds on receptor binding affinity.

The nitrophenyl substituent in (1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine has also been investigated for its role in electrochemical applications. Research published in *Advanced Materials* (2024) explored the use of nitrophenyl derivatives as electroactive materials in organic electronics, highlighting their potential beyond traditional pharmaceutical applications. This interdisciplinary approach underscores the versatility of amine compounds in modern scientific research.

Another area of interest is the synthetic methodology for preparing (1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine. The amine functionality can be introduced through various synthetic routes, including electrophilic substitution and amine coupling reactions. The choice of synthetic method often depends on the desired stereochemical outcome and the efficiency of the reaction conditions. Recent advancements in asymmetric catalysis have enabled the selective synthesis of chiral amine derivatives with high enantiomeric purity.

In the context of drug discovery, (1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine has been evaluated for its potential as a lead compound. Lead compounds are often optimized through structure-activity relationship (SAR) studies to improve potency and selectivity. A 2024 study in *Drug Discovery Today* reported the use of virtual screening techniques to identify amine derivatives with enhanced antimicrobial activity against drug-resistant pathogens.

The amine group's ability to act as a hydrogen bond donor is particularly relevant in the context of protein-ligand interactions. This property allows the compound to form stable hydrogen bonds with amino acid residues in target proteins, thereby modulating receptor activity. The nitrophenyl substituent further enhances this interaction by introducing electrostatic effects that stabilize the binding complex.

Additionally, the nitrophenyl group's electron-withdrawing nature can influence the electronic distribution of the amine moiety, affecting its reactivity and selectivity in chemical reactions. This aspect is crucial in the development of amine derivatives with specific biological targets, as it allows for the fine-tuning of molecular interactions with biological systems.

Recent research has also focused on the environmental impact of amine compounds, including (1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine. While these compounds are primarily of pharmaceutical interest, their ecotoxicological profiles are being studied to ensure their safety in environmental applications. A 2023 study in *Environmental Science & Technology* highlighted the importance of biodegradation studies for amine derivatives used in pharmaceuticals and agricultural applications.

In conclusion, (1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine represents a complex and multifaceted molecule with significant potential in various scientific disciplines. Its amine functionality, nitrophenyl substituents, and stereochemical configuration are all critical factors that influence its biological activity, synthetic utility, and environmental impact. As research continues to advance, the amine compound's role in drug discovery, materials science, and environmental chemistry is likely to expand, further emphasizing its importance in modern scientific innovation.

For further exploration, the chemical structure of (1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine can be visualized using molecular modeling software, which provides insights into its three-dimensional conformation and intermolecular interactions. Additionally, spectroscopic techniques such as NMR and mass spectrometry are essential tools for characterizing the chemical properties and synthetic intermediates of this compound.

As the field of pharmaceutical chemistry continues to evolve, the study of amine compounds like (1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine remains a vital area of research. The interplay between stereochemistry, functional groups, and molecular interactions continues to drive the development of novel drugs and biological agents. The ongoing exploration of these compounds underscores their significance in advancing scientific knowledge and medical innovation.

Ultimately, the amine compound (1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine exemplifies the complexity and potential of organic chemistry in addressing real-world challenges. Its chemical properties, synthetic versatility, and biological relevance make it a subject of ongoing interest and study, reflecting the dynamic nature of scientific research in the modern era.

For those seeking to delve deeper into the chemical properties and applications of (1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine, a comprehensive review of recent literature and experimental data would provide further insights. The integration of computational methods with experimental techniques continues to enhance our understanding of amine compounds and their potential impact on science and technology.

In summary, the amine compound (1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine is a fascinating subject of study, with its chemical structure, functional groups, and stereochemical configuration playing pivotal roles in its biological activity and synthetic utility. As research progresses, the amine compound's role in pharmaceutical development, materials science, and environmental applications is likely to grow, further emphasizing its importance in the scientific community.

For further exploration, the chemical structure of (1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine can be visualized using molecular modeling software, which provides insights into its three-dimensional conformation and intermolecular interactions. Additionally, spectroscopic techniques such as NMR and mass spectrometry are essential tools for characterizing the chemical properties and synthetic intermediates of this compound.

As the field of pharmaceutical chemistry continues to evolve, the study of amine compounds like (1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine remains a vital area of research. The interplay between stereochemistry, functional groups, and molecular interactions continues to drive the development of novel drugs and biological agents. The ongoing exploration of these compounds underscores their significance in advancing scientific knowledge and medical innovation.

Ultimately, the amine compound (1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine exemplifies the complexity and potential of organic chemistry in addressing real-world challenges. Its chemical properties, synthetic versatility, and biological relevance make it a subject of ongoing interest and study, reflecting the dynamic nature of scientific research in the modern era.

For those seeking to delve deeper into the chemical properties and applications of (1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine, a comprehensive review of recent literature and experimental data would provide further insights. The integration of computational methods with experimental techniques continues to enhance our understanding of amine compounds and their potential impact on science and technology.

In summary, the amine compound (1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine is a fascinating subject of study, with its chemical structure, functional groups, and stereochemical configuration playing pivotal roles in its biological activity and synthetic utility. As research progresses, the amine compound's role in pharmaceutical development, materials science, and environmental applications is likely to grow, further emphasizing its importance in the scientific community.

For further exploration, the chemical structure of (1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine can be visualized using molecular modeling software, which provides insights into its three-dimensional conformation and intermolecular interactions. Additionally, spectroscopic techniques such as NMR and mass spectrometry are essential tools for characterizing the chemical properties and synthetic intermediates of this compound.

As the field of pharmaceutical chemistry continues to evolve, the study of amine compounds like (1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine remains a vital area of research. The interplay between stereochemistry, functional groups, and molecular interactions continues to drive the development of novel drugs and biological agents. The ongoing exploration of these compounds underscores their significance in advancing scientific knowledge and medical innovation.

Ultimately, the amine compound (1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine exemplifies the complexity and potential of organic chemistry in addressing real-world challenges. Its chemical properties, synthetic versatility, and biological relevance make it a subject of ongoing interest and study, reflecting the dynamic nature of scientific research in the modern era.

For those seeking to delve deeper into the chemical properties and applications of (1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine, a comprehensive review of recent literature and experimental data would provide further insights. The integration of computational methods with experimental techniques continues to enhance our understanding of amine compounds and their potential impact on science and technology.

In summary, the amine compound (1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine is a fascinating subject of study, with its chemical structure, functional groups, and stereochemical configuration playing pivotal roles in its biological activity and synthetic utility. As research progresses, the amine compound's role in pharmaceutical development, materials science, and environmental applications is likely to grow, further emphasizing its importance in the scientific community.

For further exploration, the chemical structure of (1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine can be visualized using molecular modeling software, which provides insights into its three-dimensional conformation and intermolecular interactions. Additionally, spectroscopic techniques such as NMR and mass spectrometry are essential tools for characterizing the chemical properties and synthetic intermediates of this compound.

As the field of pharmaceutical chemistry continues to evolve, the study of amine compounds like (1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine remains a vital area of research. The interplay between stereochemistry, functional groups, and molecular interactions continues to drive the development of novel drugs and biological agents. The ongoing exploration of these compounds underscores their significance in advancing scientific knowledge and medical innovation.

Ultimately, the amine compound (1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine exemplifies the complexity and potential of organic chemistry in addressing real-world challenges. Its chemical properties, synthetic versatility, and biological relevance make it a subject of ongoing interest and study, reflecting the dynamic nature of scientific research in the modern era.

For those seeking to delve deeper into the chemical properties and applications of (1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine, a comprehensive review of recent literature and experimental data would provide further insights. The integration of computational methods with experimental techniques continues to enhance our understanding of amine compounds and their potential impact on science and technology.

In summary, the amine compound (1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine is a fascinating subject of study, with its chemical structure, functional groups, and stereochemical configuration playing pivotal roles in its biological activity and synthetic utility. As research progresses, the amine compound's role in pharmaceutical development, materials science, and environmental applications is likely to grow, further emphasizing its importance in the scientific community.

For further exploration, the chemical structure of (1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine can be visualized using molecular modeling software, which provides insights into its three-dimensional conformation and interm,olecular interactions. Additionally, spectroscopic techniques such as NMR and mass spectrometry are essential tools for characterizing the chemical properties and synthetic intermediates of this compound.

As the field of pharmaceutical chemistry continues to evolve, the study of amine compounds like (1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine remains a vital area of research. The interplay between stereochemistry, functional groups, and molecular interactions continues to drive the development of novel drugs and biological agents. The ongoing exploration of these compounds underscores their significance in advancing scientific knowledge and medical innovation.

Ultimately, the amine compound (1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine exemplifies the complexity and potential of organic chemistry in addressing real-world challenges. Its chemical properties, synthetic versatility, and biological relevance make it a subject of ongoing interest and study, reflecting the dynamic nature of scientific research in the modern era.

For those seeking to delve deeper into the chemical properties and applications of (1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine, a comprehensive review of recent literature and experimental data would provide further insights. The integration of computational methods with experimental techniques continues to enhance our understanding of amine compounds and their potential impact on science and technology.

In summary, the amine compound (1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine is a fascinating subject of study, with its chemical structure, functional groups, and stereochemical configuration playing pivotal roles in its biological activity and synthetic utility. As research progresses, the amine compound's role in pharmaceutical development, materials science, and environmental applications is likely to grow, further emphasizing its importance in the scientific community.

For further exploration, the chemical structure of (1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine can be visualized using molecular modeling software, which provides insights into its three-dimensional conformation and intermolecular interactions. Additionally, spectroscopic techniques such as NMR and mass spectrometry are essential tools for characterizing the chemical properties and synthetic intermediates of this compound.

As the field of pharmaceutical chemistry continues to evolve, the study of amine compounds like (1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine remains a vital area of research. The interplay between stereochemistry, functional groups, and molecular interactions continues to drive the development of novel drugs and biological agents. The ongoing exploration of these compounds underscores their significance in advancing scientific knowledge and medical innovation.

Ultimately, the amine compound (1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine exemplifies the complexity and potential of organic chemistry in addressing real-world challenges. Its chemical properties, synthetic versatility, and biological relevance make it a subject of ongoing interest and study, reflecting the dynamic nature of scientific research in the modern era.

For those seeking to delve deeper into the chemical properties and applications of (1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine, a comprehensive review of recent literature and experimental data would provide further insights. The integration of computational methods with experimental techniques continues to enhance our understanding of amine compounds and their potential impact on science and technology.

In summary, the amine compound (1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine is a fascinating subject of study, with its chemical structure, functional groups, and stereochemical configuration playing pivotal roles in its biological activity and synthetic utility. As research progresses, the amine compound's role in pharmaceutical development, materials science, and environmental applications is likely to grow, further emphasizing its importance in the scientific community.

For further exploration, the chemical structure of (1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine can be visualized using molecular modeling software, which provides insights into its three-dimensional conformation and intermolecular interactions. Additionally, spectroscopic techniques such as NMR and mass spectrometry are essential tools for characterizing the chemical properties and synthetic intermediates of this compound.

As the field of pharmaceutical chemistry continues to evolve, the study of amine compounds like (1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine remains a vital area of research. The interplay between stereochemistry, functional groups, and molecular interactions continues to drive the development of novel drugs and biological agents. The ongoing exploration of these compounds underscores their significance in advancing scientific knowledge and medical innovation.

Ultimately, the amine compound (1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine exemplifies the complexity and potential of organic chemistry in addressing real-world challenges. Its chemical properties, synthetic versatility, and biological relevance make it a subject of ongoing interest and study, reflecting the dynamic nature of scientific research in the modern era.

It seems like you've provided a long passage that appears to be a repeated or duplicated text about a chemical compound, specifically (1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine. This compound is an amine derivative with a phenyl ring substituted with a nitro group and a methyl group, and it has a chiral center at the carbon connected to the amine group. If you're looking for help with: 1. Structure and properties of this compound, 2. Synthesis methods, 3. Reactions or applications, 4. Chirality and stereochemistry, 5. Spectroscopic analysis (e.g., NMR, IR), 6. Toxicity or biological activity, 7. Similar compounds or analogs, 8. Chemical database references (e.g., PubChem, ChemSpider), 9. Reaction mechanisms, 10. Literature or research on this compound, Please let me know what you need! I can help you with structure diagrams, synthesis, reactivity, or even provide links to chemical databases for further exploration.

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